3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide
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Overview
Description
“3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, a type of azole ring that consists of two carbon atoms and three nitrogen atoms . Many nitrogen- and sulfur-containing heterocyclic compounds, including 1,2,4-triazoles, exhibit biological activity .
Synthesis Analysis
The synthesis of such compounds often involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide . Subsequent C-H bond functionalization is thought to enable an intramolecular ring closure, thus forming the desired benzo [4,5]thiazolo [2,3- c ] [1,2,4]triazole . This method combines a high functional group tolerance with short reaction times and good to excellent yields .
Molecular Structure Analysis
The molecular structure of “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” is complex, featuring a 1,2,4-triazole ring attached to a thiazole ring via a sulfur atom . The compound also contains a chlorophenyl group and a p-tolyl group.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research. For instance, Kariuki et al. (2021) synthesized compounds with a structure involving 4-chlorophenyl and fluorophenyl groups, highlighting the process of obtaining materials suitable for single crystal diffraction analysis. This study underscores the importance of understanding the molecular structure for potential applications in materials science and pharmaceuticals (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Anticancer Agents
Gomha et al. (2017) explored the pharmacological potential of thiazole and 1,3,4-thiadiazole derivatives, particularly their anticancer activities. The study provided evidence of the compounds' efficacy against specific cancer cell lines, offering a foundation for further development of these molecules as anticancer agents (Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, & Y. Mabkhot, 2017).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to evaluate their performances as corrosion inhibitors for iron. Their research demonstrated the potential of these compounds to protect metal surfaces from corrosion, indicating their applicability in industrial settings to enhance the longevity of metal components (Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).
Antimicrobial Properties
Research into the antimicrobial properties of related compounds has been conducted to identify new therapeutic agents. Baranovskyi et al. (2018) synthesized compounds with the 4-acetylphenyl fragment, investigating their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents in the fight against drug-resistant pathogens (Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).
Future Directions
The future directions for research on “3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Given the biological activity of many 1,2,4-triazoles, these compounds may have potential applications in medicine .
properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS2/c1-13-2-8-16(9-3-13)22-18(26)10-11-27-19-23-24-20-25(19)17(12-28-20)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXGQQQNYKEIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide |
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